Para-Nitrogen vs Ortho-Nitrogen: CYP3A4 Binding Affinity
In a head‑to‑head comparison within the same quinoline-4-carboxamide scaffold, the para‑nitrogen compound (compound 7, pyridine-4-carboxamide) exhibited a Ki of 0.076 μM for CYP3A4, whereas the ortho‑nitrogen isomer (compound 9, pyridine-2-carboxamide) showed a Ki of 95 μM [1]. The meta‑nitrogen analog (compound 8, pyridine-3-carboxamide) displayed an intermediate Ki of 0.41 μM [1].
| Evidence Dimension | CYP3A4 binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.076 μM (76 nM) |
| Comparator Or Baseline | Ortho-pyridine isomer (compound 9): 95 μM; Meta-pyridine isomer (compound 8): 0.41 μM |
| Quantified Difference | Target compound binds 1,250‑fold more tightly than the ortho isomer and 5.4‑fold more tightly than the meta isomer |
| Conditions | Recombinant human CYP3A4 Supersomes; testosterone hydroxylation inhibition assay; Ki determined via Dixon plot |
Why This Matters
A 1,250‑fold difference in target engagement means the para‑nitrogen compound is the only regioisomer suitable for experiments that require potent CYP3A4 type II binding, while the ortho isomer is essentially inactive.
- [1] Peng CC, Pearson JT, Rock DA, et al. The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Arch Biochem Biophys. 2010;497(1-2):68-81. doi:10.1016/j.abb.2010.03.011 View Source
